N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-sulfonamide with dimethylamine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound has a similar structure but with a carboxamide group instead of a sulfonamide group.
6-oxo-1,6-dihydropyridine-3-sulfonamide: This compound lacks the N,N-dimethyl groups.
Uniqueness
N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethyl and sulfonamide groups allows for versatile applications in various research fields .
Properties
CAS No. |
627836-85-5 |
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Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 |
IUPAC Name |
N,N-dimethyl-6-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-9(2)13(11,12)6-3-4-7(10)8-5-6/h3-5H,1-2H3,(H,8,10) |
InChI Key |
GBHKMZPHZNLXTP-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CNC(=O)C=C1 |
solubility |
soluble |
Origin of Product |
United States |
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